molecular formula C14H12N2O3S B8041241 4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide

4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide

Cat. No.: B8041241
M. Wt: 288.32 g/mol
InChI Key: KERRJXIAILLIML-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the thienochromene family, known for their unique structural features and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide typically involves multiple steps, starting from the formation of the thienochromene core. One common method includes the cyclization of appropriate precursors under photochemical conditions . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into various functional groups, including nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions: 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action for 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide varies depending on its application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines or enzymes .

Comparison with Similar Compounds

  • 4H-Thieno[3,2-C]chromene-2-carbaldehyde
  • 4H-Thieno[3,2-C]chromene-2-carboxylic acid

Comparison: 4H-Thieno[3,2-C]chromene-2-carboxylic acid N’-acetyl-hydrazide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may offer enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

N'-acetyl-4H-thieno[3,2-c]chromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(17)15-16-14(18)12-6-9-7-19-11-5-3-2-4-10(11)13(9)20-12/h2-6H,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRJXIAILLIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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